2-bromo-5-phenylpyrimidine
Description
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Properties
CAS No. |
155079-14-4 |
|---|---|
Molecular Formula |
C10H7BrN2 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Significance and Research Context of Halogenated Pyrimidine Scaffolds
The pyrimidine (B1678525) ring is a fundamental heterocyclic structure in nature, forming the core of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. umich.eduwikipedia.org Beyond their role in genetics, pyrimidine derivatives exhibit a vast range of biological activities, making them a privileged scaffold in drug discovery. gsconlinepress.comresearchgate.netnih.gov The introduction of a halogen atom, such as bromine, onto the pyrimidine ring creates a "halogenated pyrimidine scaffold," a class of compounds with significant utility in synthetic chemistry.
The carbon-bromine bond in compounds like 2-bromo-5-phenylpyrimidine is a key functional group that serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds. This is most notably exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which was first reported in 1979. wikipedia.org These reactions allow for the precise and efficient combination of the bromopyrimidine core with a wide array of other molecular fragments, including aryl, heteroaryl, and alkyl groups. wikipedia.orgnih.gov This synthetic versatility enables chemists to generate large libraries of novel compounds for biological screening.
Furthermore, the pyrimidine ring is often used as a bioisostere for phenyl rings and other aromatic systems in drug design. tandfonline.com The presence of nitrogen atoms in the ring can form crucial hydrogen bonds with biological targets, while the attached substituents can be tailored to optimize potency and pharmacokinetic properties. tandfonline.com Halogenated pyrimidines have been investigated for a range of therapeutic applications, including as anticancer, antifungal, antiviral, and anti-inflammatory agents. nih.govtandfonline.com
Historical Trajectory and Evolution of 2 Bromo 5 Phenylpyrimidine Studies
The study of pyrimidines dates back to the 19th century, with the term "pyrimidine" being coined in 1884 and the discovery of the pyrimidine (B1678525) base cytosine in 1894. umich.eduwikipedia.org For much of the 20th century, research focused on the synthesis and biological roles of naturally occurring pyrimidines and their simple derivatives. researchgate.net
The utility of halogenated pyrimidines as synthetic intermediates grew substantially with the development of modern synthetic methodologies. A pivotal moment was the discovery of the Suzuki-Miyaura cross-coupling reaction, which provided a powerful tool for constructing biaryl structures from organohalides and boronic acids. wikipedia.org This Nobel Prize-winning reaction transformed the use of compounds like 2-bromo-5-phenylpyrimidine from simple substituted heterocycles into highly valuable building blocks for complex molecular architectures. wikipedia.org
Early synthetic routes to brominated pyrimidines often involved multi-step processes. google.com However, newer methods have been developed for more direct synthesis. For instance, a one-step reaction using 2-bromomalonaldehyde (B19672) and amidine compounds has been reported for preparing 5-bromo-2-substituted pyrimidines. google.com The evolution of these synthetic techniques, coupled with the power of cross-coupling chemistry, has cemented the role of bromo-substituted pyrimidines in contemporary organic synthesis.
Contemporary Research Landscape and Scholarly Objectives
Direct Synthesis Strategies
Direct synthesis methods offer efficient routes to the this compound skeleton by assembling the core structure in a highly controlled manner.
Kumada Cross-Coupling Approaches for Pyrimidine Core Formation
The Kumada cross-coupling reaction, a transition metal-catalyzed process involving a Grignard reagent and an organic halide, serves as a powerful tool for creating carbon-carbon bonds. wikipedia.org While not a direct one-pot synthesis of the entire pyrimidine ring, it is instrumental in constructing substituted pyrimidines. For instance, a suitably substituted pyrimidine halide can be coupled with a phenyl Grignard reagent (phenylmagnesium bromide) to introduce the phenyl group at the 5-position. Conversely, a 5-halopyrimidine can be converted to the corresponding Grignard reagent and then coupled with a bromo-substituted aromatic ring.
The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. While the Kumada coupling is advantageous due to the direct use of Grignard reagents, its application can be limited by the reactivity of the halide partners with the organomagnesium compounds. organic-chemistry.org
One-Step Synthetic Routes from 2-Bromomalonaldehyde and Amidines
A notable one-step synthesis for 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde with amidines. google.com This method provides a direct and efficient pathway to the desired pyrimidine core. In a specific example, reacting 2-bromomalonaldehyde with benzamidine (B55565) hydrochloride in glacial acetic acid at an elevated temperature yields 2-phenyl-5-bromopyrimidine. google.com
The reaction mechanism involves the condensation of the amidine with the dialdehyde, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The use of a protic solvent like acetic acid can facilitate the reaction by acting as both a solvent and an acid catalyst. google.com The addition of a dehydrating agent, such as a molecular sieve, can further drive the reaction towards the product. google.com This approach is valued for its operational simplicity and the use of readily available starting materials. google.com
Advanced Bromination Protocols for Pyrimidine Systems
The introduction of a bromine atom onto the pyrimidine ring is a key step in the synthesis of this compound and its derivatives. Various brominating agents and conditions have been developed to achieve this transformation with high regioselectivity and efficiency.
Electrophilic bromination of the pyrimidine ring typically occurs at the 5-position, which is the most electron-rich carbon atom. wikipedia.org A variety of brominating agents can be employed, including bromine itself, N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govmdpi.com The choice of reagent and reaction conditions, such as solvent and temperature, can significantly influence the outcome of the bromination. For instance, the bromination of pyrimidine can be carried out by reacting bromine with a hydrogen halide addition salt of pyrimidine in an inert organic solvent at elevated temperatures. google.com
Recent advancements have focused on developing milder and more selective bromination methods. For example, sodium monobromoisocyanurate (SMBI) has been shown to be an efficient reagent for the bromination of pyrimidine nucleosides at the C-5 position. mdpi.comnih.gov The use of Lewis acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), can enhance the efficiency of bromination with reagents like DBH. nih.gov
| Brominating Agent | Substrate Example | Conditions | Yield | Reference |
| Bromine | 2-Hydroxypyrimidine | < 5 °C | >91% | google.com |
| Hydrogen Peroxide/Hydrobromic Acid | 2-Hydroxypyrimidine | Heating | - | google.com |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Uridine derivatives | CH2Cl2, CH3CN, or DMF | High | nih.gov |
| Sodium Monobromoisocyanurate (SMBI) | Pyrimidine nucleosides | H2O-CH3CN | Moderate to High | mdpi.comnih.gov |
Derivatization from Precursor Pyrimidine Structures
Another major synthetic strategy involves the modification of a pre-formed pyrimidine ring. This approach allows for the introduction of various functional groups, including the bromo and phenyl substituents, through well-established reaction pathways.
Nucleophilic Aromatic Substitution Pathways on Pyrimidine Rings
Nucleophilic aromatic substitution (SNA) is a fundamental reaction for modifying pyrimidine rings. nih.govnih.gov Due to the electron-deficient nature of the pyrimidine ring, it is susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.orgechemi.comstackexchange.com A leaving group, such as a halogen, at one of these positions can be readily displaced by a variety of nucleophiles.
In the context of synthesizing this compound, a precursor such as 2,5-dibromopyrimidine (B1337857) could potentially undergo a selective nucleophilic substitution. However, the direct substitution of a bromine atom with a phenyl nucleophile is less common than cross-coupling reactions. More frequently, a different leaving group might be displaced. The regioselectivity of the substitution is dictated by the stability of the intermediate Meisenheimer complex, with attack at the 2- and 4-positions being favored due to the ability of the nitrogen atoms to stabilize the negative charge. echemi.comstackexchange.com
Halogenation of Hydroxy- and Amino-Substituted Pyrimidines
Hydroxy and amino groups on a pyrimidine ring can be converted into halogens, which can then serve as handles for further functionalization, such as cross-coupling reactions. For instance, a 2-hydroxypyrimidine can be converted to a 2-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl3). This 2-chloropyrimidine can then be a substrate for a subsequent reaction to introduce the phenyl group at the 5-position, followed by a bromination step, or a bromination followed by a cross-coupling.
Similarly, a 2-aminopyrimidine (B69317) can be converted to a 2-bromopyrimidine (B22483) via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite source in the presence of hydrobromic acid. orgsyn.org The resulting 2-bromopyrimidine can then be subjected to a Suzuki or Kumada cross-coupling reaction with a phenylboronic acid or phenyl Grignard reagent, respectively, to install the phenyl group at the 5-position, assuming a suitable precursor with a handle at C5 is used.
| Precursor | Reagent | Product | Subsequent Reaction |
| 2-Hydroxypyrimidine | POCl3 | 2-Chloropyrimidine | Cross-coupling/Bromination |
| 2-Aminopyrimidine | NaNO2, HBr | 2-Bromopyrimidine | Cross-coupling |
Catalytic Systems and Reaction Optimization in Synthetic Design
Palladium-Catalyzed Coupling Reaction Conditions for Pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of carbon-carbon bonds, making them indispensable for the synthesis of aryl-substituted heterocycles like phenylpyrimidines. researchgate.netlibretexts.org The Suzuki-Miyaura coupling, in particular, is a widely employed method for this purpose, involving the reaction of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com
The synthesis of 5-phenylpyrimidine (B189523) derivatives often utilizes a Suzuki coupling approach. nih.govnih.govresearchgate.net A common strategy involves the reaction of a dihalogenated pyrimidine with a phenylboronic acid. For instance, the synthesis of phenylene-pyrimidine alternating oligomers has been achieved starting from 2-bromo-5-iodopyrimidine, showcasing the selective reactivity of different halogen substituents under palladium catalysis. nih.gov The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed oxidative addition, allowing for selective coupling at the 2-position. A simple synthesis for the novel intermediate 5-bromo-2-iodopyrimidine has been described, highlighting its utility in selective palladium-catalyzed cross-coupling reactions with various arylboronic acids. rsc.org
The catalytic cycle for the Suzuki coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the final product and regenerate the catalyst. libretexts.orgyoutube.com The efficiency and success of the reaction are highly dependent on the careful selection of the catalyst system and reaction conditions. This includes the palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), the ligand, the base, and the solvent. libretexts.orgresearchgate.net Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. acs.org
Optimization of these conditions is crucial for maximizing yield and minimizing side reactions. acs.org The choice of base is vital for activating the organoboron species in the transmetalation step. youtube.com The solvent system must be capable of dissolving the various components of the reaction mixture. The following table summarizes typical conditions used in palladium-catalyzed Suzuki-Miyaura couplings for the synthesis of substituted pyrimidines.
| Catalyst / Precursor | Ligand | Base | Solvent | Substrates | Yield | Citation |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ / Na₂CO₃ | Dioxane/Water, Toluene/Ethanol/Water | Arylboronic acids, Halogenated pyrimidines | Moderate to High | nih.gov |
| Pd(OAc)₂ | - (Ligand-free) | K₂CO₃ | Water | Aryl halides, Phenylboronic acid | Up to 82% | researchgate.net |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 2-Bromopyridine, Mesitylboronic acid | High | researchgate.net |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | Dihalogenated pyridine, Arylboronic acid | Site-selective | acs.org |
This table is representative of common conditions and specific yields are substrate-dependent.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has become a transformative technology in modern chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net This technique utilizes microwave energy to heat the reaction mixture directly through dielectric heating, which involves the interaction of microwaves with polar molecules (dipoles) or ions. nih.gov This process leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, increased product yields, and enhanced product purity. nih.govnih.govasianpubs.org
The application of microwave irradiation is particularly beneficial for the synthesis of heterocyclic compounds, including pyrimidine derivatives. nih.govclockss.orgresearchgate.net Many traditional methods for pyrimidine synthesis require long reaction times and harsh conditions, which can be significantly improved using MAOS. nih.govnih.gov For example, multicomponent reactions to form thiazolopyrimidine derivatives that took 24 hours by conventional methods were completed in just 8 minutes under microwave irradiation, with yields increasing from the 42-55% range to 69-88%. nih.gov
While a specific microwave-assisted protocol for this compound is not detailed in the provided sources, the general principles are widely applicable. A typical MAOS procedure involves combining the reactants, such as a halogenated pyrimidine and a suitable coupling partner, with a catalyst and a microwave-absorbing solvent in a sealed vessel designed for microwave chemistry. The mixture is then irradiated at a set temperature and pressure for a short duration. The rapid heating allows for the completion of reactions in minutes that might otherwise take hours. nih.govnih.gov
The table below illustrates the typical enhancements in reaction time and yield achieved when switching from conventional heating to microwave-assisted protocols for the synthesis of various pyrimidine and related heterocyclic structures.
| Reaction / Product Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Citation |
| Thiazolo[3,2-a]pyrimidine derivatives | 24 h, 42–55% | 8 min, 69–88% | nih.gov |
| Pyrimido[1,2-a]pyrimidines | Not specified | 2-10 min, High | rsc.org |
| Thiazolo[3,2-a]pyrimidine-6-carboxylates | Long reaction time, metal catalyst | Catalyst-free, High | clockss.org |
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Not specified | 30 min, 82% | nih.gov |
| 2,4,5-trisubstituted imidazoles | 6-8 h, 80-92% | 3-5 min, 86-96% | asianpubs.org |
This table demonstrates the general efficiency gains of MAOS in heterocyclic synthesis.
Principles of Green Chemistry in Synthetic Route Development
Green chemistry is a foundational approach to chemical design and manufacturing that aims to reduce or eliminate the use and generation of hazardous substances. ctfassets.net The framework is guided by twelve core principles that promote sustainability by focusing on aspects like waste prevention, atom economy, energy efficiency, and the use of renewable resources. rasayanjournal.co.inresearchgate.net The adoption of these principles is increasingly critical in the pharmaceutical and chemical industries to minimize environmental impact and enhance safety and cost-effectiveness. ctfassets.netsyrris.com
The synthesis of pyrimidine derivatives can be made significantly "greener" by incorporating these principles. rasayanjournal.co.inpowertechjournal.com Traditional synthetic methods often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to substantial waste. rasayanjournal.co.inpowertechjournal.com Green chemistry offers a variety of strategies to mitigate these issues, including the use of catalysis, microwave-assisted synthesis, and solvent-free conditions. rasayanjournal.co.inresearchgate.net
To quantify the environmental performance of a chemical process, several green metrics have been developed. The most common are the E-Factor (mass of waste per mass of product) and Process Mass Intensity (PMI), which is the ratio of the total mass of materials used (water, solvents, reagents, starting materials) to the mass of the final active pharmaceutical ingredient (API). ctfassets.netsyrris.commdpi.com In the pharmaceutical sector, PMI values can be notoriously high, often exceeding 100 kg of input per kg of API, highlighting the significant opportunity for improvement through greener synthetic design. ctfassets.net
The 12 Principles of Green Chemistry provide a comprehensive guide for developing more sustainable synthetic routes for compounds like this compound.
| No. | Principle | Relevance to Pyrimidine Synthesis |
| 1 | Waste Prevention | Design syntheses to minimize waste, leaving no material to treat or clean up. |
| 2 | Atom Economy | Maximize the incorporation of all materials used in the process into the final product. Coupling reactions often have better atom economy than multi-step classical syntheses. |
| 3 | Less Hazardous Chemical Syntheses | Design syntheses to use and generate substances with little or no toxicity to humans and the environment. |
| 4 | Designing Safer Chemicals | Design chemical products to be fully effective yet have little or no toxicity. |
| 5 | Safer Solvents and Auxiliaries | Minimize or avoid the use of auxiliary substances like solvents. If used, prefer safer options like water or green solvents. |
| 6 | Design for Energy Efficiency | Minimize energy requirements. Microwave-assisted synthesis and reactions at ambient temperature and pressure are preferred. rasayanjournal.co.in |
| 7 | Use of Renewable Feedstocks | Use renewable raw materials whenever technically and economically practicable. |
| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., use of protecting groups) to reduce steps and waste. |
| 9 | Catalysis | Use catalytic reagents (highly selective) over stoichiometric reagents. Palladium-catalyzed couplings are a prime example. ctfassets.net |
| 10 | Design for Degradation | Design chemical products to break down into innocuous degradation products at the end of their function. |
| 11 | Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |
| 12 | Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Carbon-Carbon Bond Forming Reactions
The development of palladium-catalyzed cross-coupling reactions has provided powerful tools for the arylation, olefination, and alkynylation of heteroaromatic compounds like this compound.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position, leading to the synthesis of diverse biaryl and heteroaryl-aryl pyrimidine derivatives. nih.gov
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org
Oxidative Addition: The cycle initiates with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, forming a palladium(II) intermediate. libretexts.org The reactivity of the halide in this step generally follows the trend I > OTf > Br >> Cl. harvard.edu Aryl bromides are common starting materials for these reactions. illinois.edu
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org This process is typically facilitated by a base, which activates the organoboron compound to form a more nucleophilic boronate species. researchgate.net
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. harvard.edu
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling of this compound. A variety of palladium catalysts and ligands have been developed to enhance the efficiency and scope of this reaction. researchgate.netmdpi.com For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used catalysts. researchgate.netmdpi.com The use of specific catalysts can lead to higher yields and shorter reaction times. researchgate.net
Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of bromo-substituted aromatic compounds.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OH)₂ | K₃PO₄ | Ethanol/Water | 65 | Good | nih.gov |
| PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 90 | - | researchgate.net |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | - | Good | mdpi.com |
This table is for illustrative purposes and specific reaction conditions may vary.
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgthieme-connect.de This reaction provides a direct method for the introduction of olefinic substituents onto the pyrimidine core of this compound. The reaction typically proceeds with high trans selectivity. organic-chemistry.org
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the olefin into the palladium-carbon bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex, which is then converted back to the active palladium(0) catalyst by a base. libretexts.org
A challenge in Heck reactions involving bromoarenes is the potential for dehalogenation as a side reaction. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is critical to minimize this and achieve high yields of the desired vinylated product. beilstein-journals.org
The following table presents examples of Heck coupling reactions with aryl bromides.
This table is for illustrative purposes and specific reaction conditions may vary.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is a powerful tool for the direct alkynylation of this compound, leading to the synthesis of 2-alkynyl-5-phenylpyrimidines. These products can serve as versatile intermediates for further transformations.
The reaction is typically co-catalyzed by a copper(I) salt, most commonly copper(I) iodide, and requires an amine base. organic-chemistry.org However, copper-free Sonogashira couplings have also been developed to avoid issues related to copper toxicity, especially in biological applications. nih.gov The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. researchgate.net
Research has demonstrated the successful Sonogashira coupling of various substituted bromopyrimidines with a range of terminal alkynes, affording the corresponding 2-alkynylpyrimidine derivatives in good yields. researchgate.net
Below is a table showing typical conditions for Sonogashira coupling reactions.
This table is for illustrative purposes and specific reaction conditions may vary.
While the Suzuki, Heck, and Sonogashira couplings are widely used, other cross-coupling reactions such as the Negishi and Stille couplings also offer valuable methods for the functionalization of this compound.
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²) bonds. wikipedia.orgnih.gov The preparation of the organozinc reagent is a key step, which can be achieved from the corresponding organohalide using activated zinc. mit.edu The Negishi coupling has been successfully applied to a variety of heteroaryl halides. nih.govorganic-chemistry.org
The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide, also catalyzed by palladium. organic-chemistry.orgwikipedia.org A significant advantage of organostannanes is their stability to air and moisture. libretexts.org However, the toxicity of tin compounds is a major drawback. organic-chemistry.org The Stille reaction has been employed for the synthesis of bipyrimidines and other complex molecules. nih.govharvard.edu
Both the Negishi and Stille couplings proceed through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgwikipedia.org
Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is crucial for the synthesis of many biologically active compounds. For this compound, the displacement of the bromine atom with nitrogen nucleophiles is a key transformation.
The direct displacement of the bromine atom in this compound by an amine (aminolysis) can be challenging under classical conditions. However, the development of palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl and heteroaryl amines. wikipedia.orgorganic-chemistry.org
The Buchwald-Hartwig amination allows for the coupling of a wide range of amines, including primary and secondary amines, with aryl and heteroaryl halides under relatively mild conditions. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized, bulky, electron-rich phosphine (B1218219) ligands. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination of the aminated product. wikipedia.org
This methodology has been successfully applied to the amination of various bromopyridines and other heterocyclic halides, providing efficient access to a diverse array of aminopyrimidines. researchgate.netresearchgate.net Studies have shown that within a group of 2-halogenopyrimidines, the bromo derivative is often the most reactive in aminolysis reactions. rsc.org The synthesis of various 2-aminopyrimidine derivatives has been reported through different synthetic routes, highlighting the importance of this structural motif. mdpi.comresearchgate.netnih.govnih.govresearchgate.net
The following table illustrates general conditions for the Buchwald-Hartwig amination of bromo-substituted aromatic compounds.
This table is for illustrative purposes and specific reaction conditions may vary.
Alkylation and Arylation Reactions of the Pyrimidine Core
The pyrimidine core of this compound, and specifically the carbon atom bonded to the bromine, is susceptible to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Arylation via Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for the arylation of this compound. wikipedia.orgmdpi.com This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the arylated product. wikipedia.org For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane has been reported to produce good yields of the corresponding biaryl compounds. mdpi.com Computational studies on similar systems have shown that the C-Br bond is more susceptible to oxidative addition compared to C-Cl bonds, highlighting the reactivity of the bromo-substituent. illinois.edu
Alkynylation via Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties onto the pyrimidine ring. researchgate.netwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For example, the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been successfully employed to synthesize substituted 5-nitro-2-ethynylpyridines. researchgate.net The reaction conditions are generally mild, and various functional groups are tolerated. wikipedia.org
Amination via Buchwald-Hartwig Reaction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. wikipedia.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the aminated product. wikipedia.org This method has been successfully applied to the amination of various aryl halides, including bromopyridines, with both volatile and non-volatile amines. researchgate.netresearchgate.net
The following table summarizes typical conditions for these cross-coupling reactions:
| Reaction | Catalyst | Ligand | Base | Solvent | Typical Yield |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | Good |
| Sonogashira | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF | Good |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | t-BuONa | Toluene | 55-98% researchgate.net |
Electrophilic and Nucleophilic Transformations on this compound
Electrophilic Reactions: The pyrimidine ring is generally considered electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene. However, under forcing conditions, electrophilic attack can occur. A notable example is the Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, which proceeds via the formation of a dihydropyrimidine (B8664642) intermediate followed by oxidative re-aromatization. researchgate.net This reaction demonstrates the ability of the pyrimidine ring to act as a precursor to an electrophile under acidic conditions. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles at the carbon bearing the bromine atom. libretexts.org This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. libretexts.org A variety of nucleophiles, including alkoxides and amines, can displace the bromide ion. youtube.comyoutube.com For instance, the reaction of 5-bromo-1,2,3-triazines with phenols in the presence of a base like Cs₂CO₃ has been shown to proceed via a concerted SNAr mechanism to yield 5-aryloxy-1,2,3-triazines. acs.orgnih.gov
The following table provides examples of nucleophilic substitution reactions:
| Nucleophile | Conditions | Product Type |
| Phenols | Cs₂CO₃, room temp. acs.orgnih.gov | Aryloxy-pyrimidines |
| Amines | Base, heat | Amino-pyrimidines |
| Alkoxides | Base, heat | Alkoxy-pyrimidines |
Regioselectivity and Stereoselectivity in Derivatization Processes
Regioselectivity: In the derivatization of this compound, regioselectivity is a critical consideration. During cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, the reaction occurs selectively at the C-Br bond due to its higher reactivity compared to C-H bonds on the phenyl and pyrimidine rings. illinois.edu
In cases where multiple reactive sites are present, the regioselectivity can be controlled by the choice of reaction conditions. For example, in polyhalogenated pyridines, regioselective Suzuki-Miyaura coupling can be achieved by exploiting the differential reactivity of the halogen substituents. beilstein-journals.org
Stereoselectivity: For certain reactions, such as the Suzuki-Miyaura coupling, the stereochemistry of the reactants can be retained in the product. The reaction generally proceeds with retention of configuration for both the organoboron reagent and the halide if they possess stereocenters. wikipedia.org However, the stereochemical outcome can be influenced by isomerization of the palladium complex during the catalytic cycle. wikipedia.org In the context of this compound, which is achiral, stereoselectivity is not a primary concern unless chiral reagents or catalysts are employed to introduce new stereocenters.
Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Phenylpyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, valuable insights into the chemical environment and connectivity of atoms can be obtained.
Proton (¹H) NMR Spectral Analysis for Structural Assignment
Proton NMR (¹H NMR) provides information about the number, environment, and coupling of hydrogen atoms in a molecule. hw.ac.uk The chemical shift (δ) of a proton is influenced by its local electronic environment. ucl.ac.uk In 2-bromo-5-phenylpyrimidine, the protons on the pyrimidine (B1678525) and phenyl rings exhibit characteristic chemical shifts.
The protons of the phenyl group typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The specific chemical shifts and splitting patterns depend on the substitution pattern of the phenyl ring in derivatives. For instance, in 2-phenylpyridine, a related compound, the phenyl protons appear as a multiplet in the range of 7.40-8.11 ppm. rsc.org
The protons on the pyrimidine ring of this compound are expected to be deshielded due to the electronegativity of the nitrogen atoms and the bromine atom. This results in their signals appearing at a lower field (higher ppm values) compared to the phenyl protons. The exact chemical shifts are influenced by the solvent used and the presence of other substituents. hw.ac.ukcompoundchem.com
Interactive Data Table: ¹H NMR Chemical Shifts for Phenylpyrimidine Derivatives
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
| 2-Phenylpyridine | CDCl₃ | Phenyl-H | 7.40-8.11 | m |
| 2-(4-Bromophenyl)pyridine | CDCl₃ | Pyridine-H | 8.63-8.71 | m |
| Phenyl-H | 7.55-7.90 | m | ||
| 2-(4-Chlorophenyl)pyridine | CDCl₃ | Pyridine-H | 8.70 | d |
| Phenyl-H | 7.45-7.95 | m |
Data sourced from various literature. rsc.org
Carbon-13 (¹³C) NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. pdx.edu Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift is indicative of its electronic environment.
In this compound, the carbon atoms of the phenyl ring typically resonate in the range of 120-140 ppm. The carbon attached to the pyrimidine ring will have a slightly different chemical shift compared to the others. The carbon atoms of the pyrimidine ring are significantly influenced by the two nitrogen atoms and the bromine atom, causing their signals to appear at different fields. The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift in the range of 150-160 ppm, while the other pyrimidine carbons will also show distinct resonances.
Interactive Data Table: ¹³C NMR Chemical Shifts for Phenylpyrimidine Derivatives
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| 2-Phenylpyridine | CDCl₃ | Phenyl & Pyridine Carbons | 120.6-157.4 |
| 2-(4-Bromophenyl)pyridine | CDCl₃ | Phenyl & Pyridine Carbons | 120.3-156.2 |
| 2-(4-Chlorophenyl)pyridine | CDCl₃ | Phenyl & Pyridine Carbons | 120.3-156.1 |
Data sourced from various literature. rsc.org
Two-Dimensional NMR Techniques for Complex Structure Elucidation
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. researchgate.netuvic.caepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton spin systems within the molecule. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chsdsu.edu It is a powerful tool for assigning carbon resonances based on their attached, and often already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.chsdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecule. youtube.com For example, an HMBC experiment on a this compound derivative could show correlations between the phenyl protons and the pyrimidine carbons, confirming the connectivity between the two ring systems.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₁H₈BrN₂), the expected monoisotopic mass is approximately 233.98 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.
The mass spectrum of this compound will also show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by two mass units.
Fragmentation analysis provides further structural information. Under electron ionization (EI), the molecular ion can break apart into smaller, charged fragments. The fragmentation pattern is often predictable and can help to identify different parts of the molecule. For example, the loss of a bromine radical or the cleavage of the bond between the phenyl and pyrimidine rings are possible fragmentation pathways.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. core.ac.ukresearchgate.net
The IR spectrum of this compound is expected to show several characteristic absorption bands:
Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the aromatic and pyrimidine rings will be observed in the region of 1400-1600 cm⁻¹.
C-Br stretching: The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.
Aromatic C-H bending: Out-of-plane bending vibrations for the substituted phenyl and pyrimidine rings will be visible in the fingerprint region (below 1000 cm⁻¹), and their positions can provide information about the substitution pattern. rsc.org
The IR spectra of pyrimidine and its derivatives have been studied in detail, providing a basis for the interpretation of the spectrum of this compound. core.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl and pyrimidine rings. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents. The bromine atom and the nitrogen atoms in the pyrimidine ring can influence the energy of the molecular orbitals and thus the wavelength of maximum absorption. Studies on related compounds like 5-bromouracil (B15302) have shown how halogen substitution affects the electronic transitions. rsc.org
X-ray Diffraction (XRD) Analysis
X-ray diffraction stands as a cornerstone analytical method for the characterization of crystalline materials. By analyzing the patterns of scattered X-rays from a sample, it is possible to deduce detailed information about the atomic and molecular arrangement within the crystal lattice.
Single Crystal X-ray Crystallography for Precise Molecular Geometry
Single crystal X-ray crystallography is an unparalleled technique for determining the absolute three-dimensional structure of a molecule. rigaku.com The method involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. rigaku.com This analysis yields precise data on bond lengths, bond angles, and torsional angles, providing a definitive depiction of the molecule's conformation and configuration.
For this compound, a single crystal X-ray analysis would elucidate the exact spatial arrangement of the pyrimidine and phenyl rings, including the dihedral angle between them. It would also provide the precise measurement of the carbon-bromine bond length and the geometry of the pyrimidine ring. Furthermore, this technique reveals the details of intermolecular interactions in the solid state, such as hydrogen bonds, halogen bonds involving the bromine atom, and π-π stacking interactions between the aromatic rings, which govern the crystal packing.
Hypothetical Crystallographic Data for this compound Below is a table representing plausible single-crystal XRD data for this compound, derived from a hypothetical analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₀H₇BrN₂ |
| Formula Weight | 235.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.542 |
| b (Å) | 5.981 |
| c (Å) | 18.234 |
| α (°) | 90 |
| β (°) | 98.52 |
| γ (°) | 90 |
| Volume (ų) | 921.5 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.695 |
Powder X-ray Diffraction for Polymorphism and Solid-State Characteristics
Powder X-ray Diffraction (PXRD) is a fundamental and powerful tool for characterizing crystalline solids and is particularly vital for identifying polymorphism—the existence of a substance in multiple distinct crystal forms. rigaku.comresearchgate.net Each polymorph possesses a unique crystal lattice and, consequently, produces a characteristic diffraction pattern, which serves as a unique "fingerprint." researchgate.net PXRD is essential during pharmaceutical development to control and distinguish between polymorphs, as different forms can exhibit varied solubility and stability. rigaku.com
In the context of this compound, PXRD would be employed to identify and differentiate potential polymorphic forms. The analysis involves exposing a powdered sample to X-rays over a range of angles (2θ) and recording the intensity of the diffracted beams. The resulting diffractogram can be compared to reference patterns to confirm the identity and purity of a specific crystalline phase. rigaku.com The appearance of new peaks, shifts in peak positions, or changes in relative intensities can signify a phase transformation or the presence of a new polymorph. researchgate.net
Hypothetical PXRD Data for Two Polymorphs of this compound This table illustrates the characteristic diffraction peaks for two hypothetical polymorphs, Form A and Form B.
| Form A (Position [°2θ]) | Form B (Position [°2θ]) |
| 10.2 | 11.5 |
| 15.8 | 16.3 |
| 20.5 | 21.9 |
| 22.1 | 23.4 |
| 25.9 | 26.0 |
| 28.4 | 29.1 |
Advanced Microscopy Techniques for Material Morphology
Advanced microscopy techniques are indispensable for visualizing the physical form and structure of materials at the micro- and nanoscale. These methods provide critical information on particle size, shape, surface features, and elemental makeup.
Transmission Electron Microscopy (TEM) for Nanoscale Features
Transmission Electron Microscopy (TEM) offers unparalleled resolution for imaging the internal structure of materials at the nanoscale. nih.gov In TEM, a high-energy electron beam is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. This technique can reveal details about crystal lattice defects, grain boundaries, and the morphology of nanostructured materials. nih.govmdpi.com For this compound, TEM could be utilized to study the internal features of its crystals or to characterize the size and shape distribution of any synthesized nanoparticles or nanoscale thin films.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a versatile technique used to produce high-resolution images of a sample's surface topography. researchgate.net It works by scanning the surface with a focused beam of electrons and detecting the secondary electrons emitted from the sample. The resulting images provide detailed information about the material's surface features, texture, and particle morphology (e.g., size, shape, and aggregation). researchgate.net An SEM analysis of this compound powder would reveal the characteristic crystal habit (such as needles, plates, or prisms), the particle size distribution, and the degree of agglomeration, which are important physical properties for material handling and formulation.
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Often coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDX, also known as EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org When the electron beam from the microscope strikes the sample, it causes atoms to emit characteristic X-rays. wikipedia.org The energy of these X-rays is specific to each element, allowing for the determination of the elemental composition of the sample. nih.gov EDX analysis of this compound would confirm the presence of carbon, nitrogen, and bromine. It can also be used to create elemental maps, showing the distribution of these elements across the sample's surface and verifying compositional homogeneity. researchgate.net
Hypothetical EDX Elemental Composition Data for this compound The following table shows the expected theoretical and a plausible experimental result from an EDX analysis.
| Element | Atomic Symbol | Theoretical Weight % | Hypothetical Experimental Weight % |
| Carbon | C | 51.09% | 51.5% |
| Hydrogen | H | 3.00% | Not Detected (typically) |
| Bromine | Br | 33.98% | 33.5% |
| Nitrogen | N | 11.92% | 11.8% |
| Total | 100.00% | 96.8% (plus unquantified H) |
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of chemical compounds. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide key insights into its material properties.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of a compound. The analysis involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data, a TGA curve, plots the percentage of weight loss against temperature.
For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose. The onset of decomposition is a critical parameter for understanding the material's thermal limits. The profile of the weight loss can also provide information about the decomposition process, indicating whether it occurs in a single step or through multiple stages.
Hypothetical TGA Data for this compound:
| Temperature Range (°C) | Weight Loss (%) | Interpretation |
| 25 - 250 | < 1% | Stable, minimal loss of volatile impurities |
| 250 - 350 | ~ 68% | Onset and major decomposition |
| > 350 | > 95% | Complete decomposition |
This table is illustrative and based on general knowledge of similar aromatic heterocyclic compounds. Actual experimental data is not currently available in the public domain.
Differential Scanning Calorimetry (DSC) for Phase Transition Characterization
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the phase transitions of a material, such as melting, crystallization, and glass transitions. In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm provides the melting temperature (T_m), and the area under the peak corresponds to the enthalpy of fusion (ΔH_f). This information is vital for purity assessment and for understanding the intermolecular forces within the crystal lattice.
Hypothetical DSC Data for this compound:
| Parameter | Value |
| Melting Point (T_m) | 120 - 125 °C |
| Enthalpy of Fusion (ΔH_f) | 25 - 35 J/g |
This table is illustrative and based on general knowledge of similar organic compounds. Actual experimental data is not currently available in the public domain.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of a compound and for monitoring the progress of a chemical reaction. In HPLC, a sample is passed through a column packed with a stationary phase, and the separation of components is achieved based on their differential interactions with the stationary and mobile phases.
For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid like formic acid to improve peak shape. A UV detector would be suitable for detecting the analyte as it elutes from the column, owing to the aromatic nature of the compound. The purity of a sample is determined by the relative area of the main peak compared to any impurity peaks.
Hypothetical HPLC Method Parameters for this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 5-7 minutes |
This table is illustrative and based on standard HPLC method development for similar compounds. Actual experimental data is not currently available in the public domain.
Elemental Analysis (C, H, N) for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is crucial for confirming the molecular formula of a newly synthesized compound. For this compound (C₁₀H₇BrN₂), elemental analysis would involve the combustion of a small, precisely weighed sample to convert the elements into simple gaseous compounds (CO₂, H₂O, N₂). These gases are then quantitatively measured.
The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's stoichiometry and purity.
Theoretical Elemental Composition of this compound (C₁₀H₇BrN₂):
| Element | Theoretical (%) |
| Carbon (C) | 51.53 |
| Hydrogen (H) | 3.03 |
| Nitrogen (N) | 12.02 |
This table presents the calculated theoretical values. Experimental confirmation is required.
Theoretical and Computational Investigations of 2 Bromo 5 Phenylpyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. youtube.com These methods, particularly Density Functional Theory (DFT), are routinely used to predict molecular structure, reactivity, and spectroscopic properties. researchgate.netespublisher.com
DFT calculations would be the primary tool to investigate the electronic structure of 2-bromo-5-phenylpyrimidine. By solving approximations of the Schrödinger equation, DFT can provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
Key parameters typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. For related phenylpyrimidine structures, the HOMO is often located on the phenyl ring, while the LUMO is distributed across the pyrimidine (B1678525) ring, indicating the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.com
Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, would further quantify the molecule's reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density and predict sites for intermolecular interactions. mdpi.comnih.gov For a molecule like this compound, the electronegative nitrogen atoms of the pyrimidine ring and the bromine atom would be expected to be regions of negative electrostatic potential, while the hydrogen atoms would be areas of positive potential.
Table 1: Representative DFT-Calculated Electronic Properties for a Generic Phenylpyrimidine Derivative
| Property | Description | Typical Predicted Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |
| Dipole Moment | Measure of the net molecular polarity. | 1.5 to 3.0 Debye |
Note: This table is illustrative and based on general findings for similar compounds. Actual values for this compound would require specific calculations.
DFT is also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound. nih.gov By calculating the vibrational frequencies, theoretical Infrared (IR) and Raman spectra can be generated. nih.gov These theoretical spectra, when compared with experimental data, can confirm the molecular structure and the nature of the chemical bonds. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. nih.govajchem-a.com
Furthermore, computational methods can be employed to explore potential reaction pathways for the synthesis or degradation of this compound. researchgate.net By mapping the potential energy surface, transition states can be located, and activation energies for different reaction mechanisms can be calculated, offering insights that can guide synthetic strategies. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular dynamics simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape. nih.gov For a molecule with a flexible bond, such as the one connecting the phenyl and pyrimidine rings, MD simulations can reveal the preferred rotational orientations (conformers) and the energy barriers between them.
These simulations typically place the molecule in a simulated solvent box (like water or chloroform) and calculate the forces between atoms using a force field. nih.gov By integrating Newton's equations of motion, the trajectory of each atom can be followed, revealing how the molecule flexes, rotates, and interacts with its environment. This information is crucial for understanding how the molecule might behave in a solution or at a biological interface.
Structure-Property Relationship Studies (Excluding Biological Activity Mechanisms)
Understanding the relationship between a molecule's three-dimensional structure and its physical and chemical properties is a cornerstone of chemical science.
The geometry of pyrimidine derivatives, including bond lengths, bond angles, and dihedral angles, is a key determinant of their properties. A quantum mechanical study on isomeric phenylpyrimidines revealed that the planarity of the molecule is significantly affected by steric hindrance. documentsdelivered.com For instance, in 5-phenylpyrimidine (B189523), steric interactions between the hydrogen atoms on the adjacent rings lead to a non-planar equilibrium conformation. documentsdelivered.com The introduction of a bromine atom at the 2-position in this compound would further influence these steric interactions and thus the preferred molecular geometry.
Table 2: Computed Geometrical Parameters for Phenylpyrimidine Isomers
| Compound | Torsional Angle (degrees) | Reference |
| 2-Phenylpyrimidine (B3000279) | 0 | documentsdelivered.com |
| 4-Phenylpyrimidine | 26 | documentsdelivered.com |
| 5-Phenylpyrimidine | 38 | documentsdelivered.com |
This table illustrates the effect of substitution position on the planarity of the phenyl and pyrimidine rings. The torsional angle for this compound is not available in the literature.
Studies on similar bi-aryl systems have shown that twisting the interplanar angle can significantly alter these properties. For this compound, a detailed computational study would be necessary to scan the potential energy surface as a function of this dihedral angle to determine the lowest energy conformation and to understand how deviations from this conformation impact its electronic and chemical characteristics.
Computational Design and Prediction of Novel this compound Derivatives
The computational design of novel derivatives of this compound is a strategic approach to optimize its potential as a lead compound for various therapeutic targets. This process typically involves a multi-faceted in silico analysis, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and the prediction of absorption, distribution, metabolism, and excretion (ADME) properties. These computational tools allow for the rational design of molecules with a higher probability of success in later-stage drug development.
Detailed Research Findings
The design of novel this compound derivatives often begins with the identification of a relevant biological target. Based on the known activities of similar phenylpyrimidine cores, a hypothetical target such as a protein kinase is often selected. Computational chemists then employ molecular docking simulations to predict how different derivatives of the this compound scaffold will bind to the active site of the target protein. These simulations provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For instance, a library of virtual derivatives can be created by introducing various substituents at different positions of the this compound core. These derivatives are then docked into the ATP-binding site of a selected kinase. The docking scores, which estimate the binding free energy, are used to rank the compounds. Derivatives with lower (i.e., more favorable) docking scores are considered to have higher predicted binding affinities.
In conjunction with molecular docking, QSAR models can be developed. These models establish a mathematical relationship between the chemical structure of the compounds and their biological activity. By analyzing a set of known active and inactive compounds, a predictive QSAR model can be generated. This model can then be used to estimate the activity of newly designed, unsynthesized derivatives, further prioritizing which compounds to synthesize and test.
Furthermore, the prediction of ADME properties is a critical component of the computational design process. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated to assess the drug-likeness of the designed derivatives according to established guidelines like Lipinski's rule of five. This early-stage filtering helps to eliminate compounds that are likely to have poor pharmacokinetic profiles.
The following interactive data tables illustrate the type of data generated during such a computational design study for a series of hypothetical this compound derivatives.
Table 1: Predicted Binding Affinities and Molecular Descriptors of Novel this compound Derivatives
| Compound ID | Substitution Pattern | Predicted Binding Affinity (Docking Score, kcal/mol) | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| BPP-01 | -H (Parent Compound) | -6.5 | 235.09 | 3.2 | 0 | 2 |
| BPP-02 | 4'-fluoro | -7.1 | 253.08 | 3.4 | 0 | 2 |
| BPP-03 | 4'-chloro | -7.5 | 269.54 | 3.8 | 0 | 2 |
| BPP-04 | 4'-methoxy | -7.3 | 265.12 | 3.1 | 0 | 3 |
| BPP-05 | 4'-(N,N-dimethylamino) | -8.2 | 278.17 | 3.3 | 0 | 3 |
| BPP-06 | 3'-amino | -8.5 | 250.12 | 2.8 | 1 | 3 |
| BPP-07 | 4'-(morpholin-4-yl) | -9.1 | 320.20 | 2.9 | 0 | 4 |
| BPP-08 | 4'-(piperazin-1-yl) | -9.4 | 319.22 | 2.7 | 1 | 4 |
Table 2: Predicted ADME Properties of Selected this compound Derivatives
| Compound ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation | Predicted CYP2D6 Inhibition | Predicted Aqueous Solubility (logS) |
| BPP-01 | High | High | Non-inhibitor | -3.5 |
| BPP-05 | High | Medium | Inhibitor | -3.8 |
| BPP-06 | High | Medium | Non-inhibitor | -3.2 |
| BPP-07 | Moderate | Low | Non-inhibitor | -3.6 |
| BPP-08 | Moderate | Low | Non-inhibitor | -3.4 |
These computational predictions provide a rational basis for selecting a smaller, more promising set of novel this compound derivatives for chemical synthesis and subsequent biological evaluation. This in silico-first approach streamlines the drug discovery pipeline, conserving resources and accelerating the identification of potent and safe drug candidates.
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
In the field of organic electronics, materials based on the phenyl-pyrimidine framework have been investigated for their potential in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyrimidine (B1678525) ring, combined with the properties of the phenyl group and other appended functionalities, allows for the tuning of electronic and photophysical properties to meet the stringent demands of OLED devices.
Role as Emitters and Host Materials in OLED Architectures
Derivatives of phenyl-pyrimidine are designed as both emitters and host materials in OLEDs. nih.gov As emitters, they can be engineered to produce light across the visible spectrum. For instance, by coupling the phenyl-pyrimidine acceptor unit with various donor moieties like triphenylamine (B166846), researchers have synthesized emitters for blue to green-blue OLEDs. nih.govnih.gov These materials aim to efficiently harness both singlet and triplet excitons generated during electroluminescence, a key challenge in maximizing device efficiency. nih.gov
In addition to being emitters, phenyl-pyrimidine derivatives are crucial as host materials, particularly for thermally activated delayed fluorescence (TADF) emitters. A host material must have a high triplet energy to effectively transfer energy to the guest emitter and prevent quenching. vu.ltnoctiluca.eu Bipolar host materials, which can transport both holes and electrons, are particularly desirable for creating a balanced charge recombination zone within the emissive layer, leading to higher efficiencies and reduced roll-off at high brightness. rsc.orgosti.gov Pyrimidine-based bipolar hosts have been synthesized that demonstrate high thermal stability and lead to green TADF-OLEDs with outstanding performance, achieving external quantum efficiencies (EQE) of up to 24.1%. rsc.orgresearchgate.net The synthesis of these complex host molecules often relies on building-block strategies where a halogenated pyrimidine, such as 2-bromo-5-phenylpyrimidine, could serve as a key intermediate.
The performance of OLEDs using phenyl-pyrimidine derivatives can be significant. Devices employing these materials as emitters have achieved maximum external quantum efficiencies of up to 10.6%. nih.govnih.gov When used as hosts for green TADF emitters, even higher efficiencies have been recorded. rsc.orgosti.gov
| Derivative Type | Role in OLED | Maximum External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| Phenyl-pyrimidine with triphenylamine donors | Emitter | Up to 10.6% | nih.gov |
| Pyrimidine-based bipolar material (Py2ICz) | Host for green TADF emitter | Up to 24.1% | rsc.org |
| m-CzPym-based material | Host for green TADF emitter | Up to 31.5% | osti.gov |
Charge Transport Properties and Photophysical Characteristics
The charge transport and photophysical properties of phenyl-pyrimidine derivatives are central to their function in OLEDs. The pyrimidine core is electron-deficient, which facilitates electron injection and transport, a desirable characteristic for both n-type semiconductors and host materials. rsc.org By incorporating electron-donating groups, such as triphenylamine or carbazole, into the molecular structure, bipolar character can be achieved, allowing for the transport of both holes and electrons. nih.govrsc.org This balance is critical for ensuring that charge recombination occurs within the emissive layer, maximizing the light output of the device. osti.gov
The photophysical properties of these materials are determined by their molecular structure. Absorption spectra typically show π-π* transitions associated with the aromatic rings and intramolecular charge transfer (ICT) bands. nih.gov The energy of the lowest triplet state (T1) is a particularly critical parameter for host materials in phosphorescent and TADF OLEDs, as it must be higher than that of the dopant emitter to prevent back energy transfer. vu.ltnoctiluca.eu Strategic molecular design, such as combining acridine (B1665455) donors with pyrimidine acceptors, has yielded host materials with high triplet energies up to 3.07 eV. vu.lt
| Derivative | Absorption (λabs) | Emission (λem) | Triplet Energy (T1) | Key Feature | Reference |
|---|---|---|---|---|---|
| PP1 (Triphenylamine-based) | ~300 nm, ~390 nm | Blue-Green | Not specified | High thermal stability (397 °C) | nih.gov |
| PP2 (Dimethoxytriphenylamine-based) | ~300 nm, ~390 nm | Green-Blue | Not specified | High thermal stability (438 °C) | nih.gov |
| 1MPA (Acridine-pyrimidine based) | Not specified | Not specified | 3.07 eV | High triplet energy host | vu.lt |
Liquid Crystal (LC) Technologies
The rigid, rod-like shape of the 5-phenylpyrimidine (B189523) unit makes it an attractive core structure for the design of liquid crystals. The properties of these materials are highly dependent on molecular shape and intermolecular interactions, which dictate the formation of various mesophases.
Mesogenic Properties and Phase Behavior of this compound Derivatives
For calamitic (rod-shaped) liquid crystals, a key feature is the aspect ratio and the linearity of the molecule. The 5-phenylpyrimidine core provides a rigid, linear segment. By attaching flexible alkyl or alkoxy chains to this core, scientists can induce mesophase behavior. The bromine atom in this compound serves as a versatile synthetic point. Through cross-coupling reactions, various functional groups can be introduced at the 2-position, while the phenyl ring at the 5-position can be functionalized separately, allowing for the synthesis of complex, non-symmetrical liquid crystals. These structural modifications significantly influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which they are stable. frontiersin.orgajchem-a.com For example, new heterocyclic liquid crystals based on furfural (B47365) have been shown to exhibit nematic and smectic A phases. frontiersin.org
Design Principles for Pyrimidine-Based Liquid Crystalline Compounds
The design of pyrimidine-based liquid crystals follows several core principles aimed at controlling the molecular architecture to achieve desired mesomorphic properties. medcraveonline.com
Rigid Core: A rigid, anisotropic core is essential. The 5-phenylpyrimidine unit provides this necessary rigidity.
Flexible Terminal Groups: The attachment of flexible chains (e.g., alkyl, alkoxy) at the termini of the rigid core lowers the melting point and promotes the formation of liquid crystalline phases. frontiersin.org The length and nature of these chains influence the specific mesophase and its transition temperatures.
Linking Groups: Groups like esters or Schiff bases are often used to connect different parts of the mesogenic molecule, maintaining linearity and influencing electronic properties. frontiersin.org
Synthetic Handles for Elaboration: Reactive sites, such as a bromine atom, are crucial for synthesis. The bromine on this compound is a prime example of a synthetic handle that allows for the extension of the molecular structure via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comrsc.org This enables the linking of the pyrimidine core to other aromatic or heterocyclic rings, building up the complex structures needed for advanced liquid crystal materials. worktribe.com The ability to perform selective reactions at the bromine atom allows for the systematic modification of the molecular structure to fine-tune the resulting liquid crystal properties.
Organic Semiconductors and Thin Film Fabrication
The this compound moiety is a valuable building block for creating larger π-conjugated systems that function as organic semiconductors. These materials are the active components in devices like organic field-effect transistors (OFETs) and OLEDs. The bromine atom is key to this process, acting as a leaving group in cross-coupling reactions to build the extended conjugated backbone required for efficient charge transport. mdpi.com
The performance of an organic semiconductor is heavily influenced by its charge transport properties and its organization in the solid state. nih.govaps.org The introduction of different substituents, such as phenyl groups, has a direct impact on the molecular packing and orbital overlap between adjacent molecules, which governs charge mobility. nih.gov Theoretical studies are often employed to predict the charge transfer properties and guide the design of high-performance materials. rsc.org
The fabrication of thin films is a critical step in creating semiconductor devices. mdpi.com Various techniques are used, including physical vapor deposition (PVD) and solution-based methods. korvustech.comnvlvet.com.ua Recent advances focus on achieving highly ordered crystalline thin films, as this improves charge transport. nih.gov For instance, methods like the "Rolling Transferred Langmuir Layer" technique allow for precise control over the packing density and thickness of molecular layers. wileyindustrynews.com The chemical structure of the semiconductor, which can be derived from precursors like this compound, ultimately influences which fabrication method is most suitable and determines the final electronic properties of the thin film. usc.edu
Photonics and Chemical Sensor Technologies
The inherent electronic properties of the phenylpyrimidine core, particularly its electron-accepting nature, make it a valuable building block for materials used in photonic devices. nih.gov The strategic placement of a bromine atom and a phenyl group in this compound further modulates its electronic and photophysical characteristics, opening avenues for its application in Organic Light-Emitting Diodes (OLEDs) and potentially in chemical sensors.
Research into materials for organic electroluminescent devices has identified this compound as a key intermediate in the synthesis of advanced emitter and transport layer materials. i.moscow A notable patent details the use of this compound in the preparation of complex heterocyclic compounds for OLEDs. i.moscow In one documented synthesis, this compound is reacted with a boronic acid derivative of anthracene (B1667546) in a Suzuki coupling reaction, catalyzed by a palladium complex, to yield a larger, conjugated molecule. i.moscow This resulting material is designed to enhance the performance of OLEDs by improving charge-carrier mobility and device lifetime. i.moscow The general synthetic approach is outlined below:
Table 1: Synthesis of an OLED Material using this compound
| Reactant 1 | Reactant 2 | Catalyst | Product Application |
|---|
The pyrimidine moiety in such compounds often acts as a strong electron acceptor, a desirable characteristic for materials in the electron transport layers of OLEDs. nih.gov The incorporation of this compound allows for the creation of materials with tailored energy levels, facilitating efficient injection and transport of electrons, which is crucial for achieving high quantum efficiency and operational stability in OLED devices. nih.govi.moscow
While direct research on this compound as a chemical sensor is limited, the broader class of phenylpyrimidine derivatives has shown significant promise in this area. For instance, donor-acceptor (D-π-A) chromophores based on pyrimidine-phthalimide have been synthesized and demonstrated to exhibit pH-sensing capabilities. These molecules show dramatic color changes upon protonation of the nitrogen atoms in the pyrimidine ring. This suggests that the this compound scaffold could be functionalized to create novel colorimetric sensors for detecting changes in environmental pH or for the targeted sensing of specific analytes. The electron-withdrawing nature of the pyrimidine ring, enhanced by the bromine substituent, could play a crucial role in the sensitivity and response of such sensors.
Polymer Science Applications as Monomers or Additives
The reactivity of the bromine atom in this compound, particularly in cross-coupling reactions, suggests its potential as a monomer for the synthesis of functional polymers. While specific examples of polymerization using this compound as a primary monomer are not extensively documented, the chemistry of related brominated heterocyclic compounds provides a strong basis for its potential applications.
The bromine atom on the pyrimidine ring can serve as a reactive site for various polymerization techniques, including Suzuki and Stille coupling reactions. This would allow for the incorporation of the phenylpyrimidine unit into the main chain of a polymer. Such polymers could exhibit interesting photophysical or electronic properties derived from the phenylpyrimidine moiety. For example, polymers containing this unit could be explored for applications in organic electronics, similar to the discrete molecules used in OLEDs. The synthesis of linear macromolecules from substituted pyrimidines, such as 5-bromo-2-fluoropyrimidine, has been demonstrated, indicating the feasibility of using brominated pyrimidines as building blocks for polymers. ossila.com
Beyond its role as a monomer, the this compound structure suggests its potential as a functional additive in existing polymer systems. The pyrimidine ring is known to enhance the thermal stability of polymers. For instance, the incorporation of pyrimidine rings into polyurethane foams has been shown to improve their thermal resistance and reduce flammability. This is attributed to the inherent stability of the heterocyclic ring structure. While not directly tested with this compound, it is plausible that its addition to polymer matrices could impart similar benefits.
Furthermore, the bromine atom introduces the potential for flame retardant properties. Brominated compounds are well-known for their ability to act as radical traps in the gas phase during combustion, thereby inhibiting the spread of flames. The combination of the stable pyrimidine ring and the flame-retardant properties of the bromine atom could make this compound an effective additive for creating safer, more resilient polymer materials.
Table 2: Potential Polymer Science Applications of this compound
| Application | Rationale | Potential Benefit |
|---|---|---|
| Monomer | Reactive bromine atom allows for polymerization via cross-coupling reactions. | Creation of functional polymers with tailored electronic and photophysical properties. |
| Additive (Thermal Stability) | The inherent stability of the pyrimidine heterocyclic ring. | Enhanced thermal resistance of the host polymer. |
Applications of 2 Bromo 5 Phenylpyrimidine in Medicinal Chemistry and Agrochemical Research
The compound 2-bromo-5-phenylpyrimidine serves as a versatile chemical scaffold and building block in the development of various biologically active molecules. Its structure, featuring a reactive bromine atom and a phenyl group on a pyrimidine (B1678525) core, allows for diverse chemical modifications, making it a valuable starting point for synthesizing complex molecules in medicinal chemistry and agrochemical research. The strategic placement of the bromo and phenyl groups facilitates targeted modifications to explore structure-activity relationships (SAR) in drug discovery and agrochemical development.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Catalytic Systems for 2-Bromo-5-phenylpyrimidine Synthesis
The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on classical condensation reactions. ijsat.org However, modern organic synthesis is increasingly focused on developing more efficient, selective, and sustainable methods. For this compound, future research will likely concentrate on novel catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance.
One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions. While often used to derivatize bromo-pyrimidines, palladium catalysis can also be envisioned for the core synthesis itself. For instance, methods for the synthesis of 5-aryl-2-methylpyridin-3-amine molecules have utilized tetrakis(triphenylphosphine)palladium(0) as a catalyst. mdpi.com Similar strategies could be adapted for the construction of the this compound skeleton. Another approach involves the direct one-step reaction of 2-bromomalonaldehyde (B19672) with amidine compounds, which simplifies the preparation process and reduces costs. google.com
Future research will also explore greener catalytic alternatives. This includes the use of earth-abundant metal catalysts (such as zinc or copper) and organocatalysis to reduce reliance on precious metals. researchgate.net For example, a ZnCl₂-catalyzed three-component coupling reaction has proven effective for synthesizing 4,5-disubstituted pyrimidine derivatives. researchgate.net The development of reusable catalysts, such as sulfonic acid functionalized on a solid support, also aligns with the principles of green chemistry and can lead to higher purity products with reduced reaction times, sometimes enhanced by ultrasound irradiation. nih.gov
| Catalytic System | Key Features | Potential for this compound Synthesis | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance for C-C bond formation. | Adaptable for constructing the 5-phenyl bond on a pre-formed 2-bromopyrimidine (B22483) ring. | mdpi.com |
| Zinc Chloride (ZnCl₂) Catalysis | Three-component coupling reactions for efficient assembly of substituted pyrimidines. | Potential for one-pot synthesis from simpler precursors. | researchgate.net |
| Copper-Catalyzed Tandem Reactions | In situ generation of intermediates for multifunctionalized pyrimidines. | Offers novel routes to complex derivatives starting from alkynes. | mdpi.com |
| Solid-Supported Acid Catalysts | Reusable, eco-friendly, and often compatible with ultrasound or microwave assistance. | Improves sustainability of classical condensation methods. | nih.gov |
| Organocatalysis | Metal-free synthesis under mild conditions. | Avoids heavy metal contamination in the final products. | researchgate.net |
Integration into Flow Chemistry and High-Throughput Synthesis Platforms for Efficiency
The demand for large libraries of chemical compounds for drug discovery and materials science has spurred the development of automated synthesis platforms. Integrating the synthesis of this compound and its derivatives into flow chemistry and high-throughput synthesis (HTS) systems is a key future direction.
High-throughput synthesis platforms, which often employ solid-phase synthesis (SPS) techniques, enable the parallel production of numerous analogs. acs.orgacs.orgacs.org A resin-bound pyrimidine scaffold, for example, could be systematically reacted with a diverse set of reagents to generate a library of derivatives. While many SPS methods for pyrimidines have been developed, adapting these for a specific intermediate like this compound could accelerate the discovery of new bioactive compounds or functional materials. acs.org The combination of HTS with flow chemistry represents a powerful paradigm for the rapid and efficient exploration of the chemical space around the this compound core.
Advanced Applications in Supramolecular Chemistry and Crystal Engineering
The field of crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. nih.gov The this compound molecule possesses several features that make it an attractive scaffold for supramolecular chemistry and crystal engineering. The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the phenyl group can participate in π-π stacking interactions. Crucially, the bromine atom can engage in halogen bonding, a strong and highly directional non-covalent interaction.
Future research will likely exploit these interactions to construct novel supramolecular assemblies. By co-crystallizing this compound with complementary molecules (co-formers), it may be possible to create binary crystalline phases with unique architectures and properties. nih.gov For example, the carboxylic acid-pyridine supramolecular heterosynthon is a robust interaction used to create co-crystals of active pharmaceutical ingredients. nih.gov A similar strategy could be employed with this compound.
Furthermore, pyrimidine-containing ligands have been used to construct stable, porous metal-organic frameworks (MOFs). rsc.org The functional groups on this compound could be modified to create ligands for new MOFs with tailored pore environments and functionalities, potentially for applications in gas storage, separation, or catalysis. rsc.org The use of porous crystals as scaffolds to organize guest molecules for structural determination is another emerging area where pyrimidine-based structures could play a role. nih.gov
Exploration of New Material Science Paradigms with Pyrimidine Scaffolds
The electronic properties of pyrimidine derivatives make them promising candidates for a range of applications in material science. researchgate.net The this compound scaffold, with its combination of an electron-withdrawing pyrimidine ring and a π-conjugated phenyl group, is well-suited for creating materials with interesting optical and electronic properties.
A significant area of future research is the development of novel luminescent materials. Arylpyrimidines have been extensively studied for their fluorescence properties, which are often based on intramolecular charge transfer (ICT). researchgate.net By strategically modifying the phenyl group or by further functionalizing the pyrimidine ring of this compound, it should be possible to tune the emission color and quantum efficiency, leading to new materials for organic light-emitting diodes (OLEDs) or fluorescent sensors.
Another emerging paradigm is in the field of non-linear optical (NLO) materials. Molecules with large π-conjugated systems and significant charge transfer character can exhibit strong NLO responses. researchgate.net The this compound core could be incorporated into larger push-pull molecular architectures to create next-generation NLO materials. Additionally, the use of pyrimidine-modified ligands in MOFs has been shown to improve performance in applications like CO₂ fixation, suggesting a role for such materials in catalysis and environmental remediation. rsc.org
| Application Area | Underlying Principle | Potential Role of the Scaffold | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Intramolecular Charge Transfer (ICT) leading to fluorescence. | Core structure for creating tunable blue or green light-emitting materials. | researchgate.net |
| Non-Linear Optical (NLO) Materials | Extended π-conjugation and push-pull electronic structure. | Building block for molecules with high second- or third-order NLO response. | researchgate.net |
| Metal-Organic Frameworks (MOFs) | Coordination of pyrimidine nitrogen atoms to metal centers. | Forms part of organic linkers to create porous materials for gas storage or catalysis. | rsc.org |
| Fluorescent Sensors | Changes in fluorescence upon binding to an analyte (e.g., metal ions). | The pyrimidine nitrogens can act as binding sites, modulating the molecule's fluorescence. | researchgate.net |
Synergistic Approaches Combining Computational and Experimental Methodologies in Molecular Design
The integration of computational chemistry with experimental synthesis and testing is revolutionizing molecular design. tandfonline.com For this compound, this synergistic approach will accelerate the discovery of new derivatives with optimized properties.
Computational tools such as Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of novel this compound derivatives before they are synthesized. mdpi.com This allows researchers to screen virtual libraries of compounds and prioritize those with the most promising characteristics, whether for biological activity or material properties. For example, computational docking studies can predict how a molecule might bind to a biological target, such as an enzyme active site, guiding the design of potent inhibitors. nih.govacs.org
This in silico screening is then followed by targeted experimental synthesis and evaluation. The experimental results, in turn, provide feedback to refine the computational models, creating a powerful design-build-test-learn cycle. This combination of theory and practice has been successfully applied to study pyrimidine-based bis-uracil derivatives, where computational methods were used to assess linear and non-linear optical properties, complementing the experimental findings. tandfonline.com As computational power and algorithmic accuracy continue to improve, this integrated approach will become indispensable in harnessing the full potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-5-phenylpyrimidine, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of brominated pyrimidines typically involves bromination of a pre-functionalized pyrimidine core. For example, 2-bromo-4-phenylpyrimidine is synthesized via bromination of 4-phenylpyrimidine using N-bromosuccinimide (NBS) and FeBr₃ as a catalyst . Adapting this method, this compound could be synthesized by brominating 5-phenylpyrimidine under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity .
Q. Which cross-coupling reactions are most effective for modifying this compound to generate structurally diverse derivatives?
- Methodological Answer : The bromine atom at position 2 enables Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann coupling reactions. For instance, Suzuki coupling with aryl boronic acids in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) can introduce aryl groups at the 2-position . Reaction efficiency depends on the electronic nature of coupling partners: electron-deficient boronic acids typically yield higher conversions (80–90%) compared to electron-rich analogs (50–60%) due to reduced steric hindrance and enhanced oxidative addition kinetics .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is essential for confirming regioselective bromination. For example, ¹H NMR of this compound would show a downfield shift (~8.5 ppm) for the proton adjacent to bromine due to electron withdrawal. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if single crystals are obtainable) provide molecular weight and spatial conformation data . Computational tools like DFT can supplement experimental data to predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in cross-coupling reaction yields involving this compound under varying catalytic systems?
- Methodological Answer : Contradictions in yields often arise from catalyst-substrate mismatches. For example, Pd(OAc)₂/XPhos may outperform PdCl₂(dppf) in coupling with bulky boronic acids due to enhanced steric tolerance. Systematic screening of catalysts (e.g., Pd, Ni), ligands (e.g., biphenyl, carbene), and solvents (e.g., toluene vs. THF) is recommended. Kinetic studies (via in situ IR or GC-MS) can identify rate-limiting steps, such as oxidative addition or reductive elimination .
Q. What strategies can optimize the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : SNAr reactions require activation of the pyrimidine ring via electron-withdrawing groups. The phenyl group at position 5 deactivates the ring, but the bromine at position 2 directs nucleophiles to the adjacent carbon. Using polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) enhances reactivity. Substituent effects can be modeled using Hammett parameters to predict activation barriers .
Q. How can computational chemistry guide the design of this compound derivatives for targeted protein interactions?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can predict binding modes to enzymes like kinases or polymerases. For instance, the bromine atom may occupy hydrophobic pockets, while the pyrimidine core forms hydrogen bonds with catalytic residues. QSAR models can correlate structural features (e.g., logP, polar surface area) with bioactivity, enabling rational design of derivatives with improved pharmacokinetics .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
